1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine carboxamide derivative characterized by a fused bicyclic heteroaromatic core. The compound features a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a methyl group at position 3, a phenyl group at position 6, and an N-(3-phenylpropyl) carboxamide moiety at position 4.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-19-25-23(27(32)28-15-8-11-20-9-4-2-5-10-20)17-24(21-12-6-3-7-13-21)29-26(25)31(30-19)22-14-16-35(33,34)18-22/h2-7,9-10,12-13,17,22H,8,11,14-16,18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUNQBOXPUDUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . It also exhibits improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context.
Biochemical Analysis
Biochemical Properties
The compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells. The compound has been found to display nanomolar potency as a GIRK1/2 activator.
Cellular Effects
The compound’s influence on cell function is primarily through its activation of GIRK channels. This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through its binding interactions with GIRK channels. This leads to the activation of these channels, which can result in changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has been found to have improved metabolic stability over prototypical urea-based compounds. This suggests that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been detailed in the available literature, the compound’s potent activity as a GIRK1/2 activator suggests that it may have significant effects at varying dosages.
Metabolic Pathways
The compound’s involvement in metabolic pathways is likely related to its interaction with GIRK channels. Specific enzymes or cofactors that it interacts with have not been detailed in the available literature.
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that belongs to the pyrazolo[3,4-b]pyridine class. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Structural Features
The compound's structure includes:
- A pyrazolo[3,4-b]pyridine core, which is known for its biological activity.
- A dioxo tetrahydrothiophene moiety , which may enhance its reactivity and interaction with biological systems.
- An aromatic phenyl group and a phenylpropyl substituent , which could influence its pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds with similar pyrazolo[3,4-b]pyridine structures exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine can induce apoptosis in cancer cells and inhibit angiogenesis, suggesting potential as anticancer agents .
- The specific compound under discussion may demonstrate similar activities due to its structural characteristics.
Antimicrobial Properties
The antimicrobial potential of pyrazolo[3,4-b]pyridines has been documented:
- Compounds in this class have shown effectiveness against various bacterial strains and have been explored as lead candidates against Mycobacterium tuberculosis .
- Preliminary studies suggest that the target compound may also exhibit antimicrobial activity, warranting further investigation into its efficacy against specific pathogens.
Enzyme Inhibition
The compound's structural features imply possible interactions with enzymes:
- It is hypothesized that the dioxo group could participate in enzyme binding mechanisms, potentially leading to inhibition of target enzymes involved in disease processes.
- Molecular docking studies are essential to elucidate these interactions quantitatively .
Synthesis and Characterization
The synthesis of the compound involves multiple steps that ensure high yield and purity. Reaction conditions such as temperature and solvent choice are critical in optimizing the synthesis process. Various methods have been employed to synthesize related compounds, indicating a robust synthetic pathway for this class of molecules .
Comparative Analysis
A comparison of similar compounds reveals insights into their biological profiles:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-pyrazolo[3,4-c]pyridine-3-carboxylate | Contains methoxy and nitrophenyl groups | Anticancer activity |
| 3,4-Dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide | Benzothiophene core with carboxamide | Antimicrobial properties |
| 2-[5-[6-amino-5-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-N-(oxolan-3-yl)pyrimidine-5-carboxamide | Pyrimidine derivative with ethoxy substituent | Enzyme inhibition |
This table illustrates the diverse nature of compounds within this class while highlighting the unique features of the target compound that may contribute to its distinct biological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound is compared below with two structurally related analogs:
Key Observations
Core Heterocycle Differences: The target compound and the analog in share the pyrazolo[3,4-b]pyridine core, which is distinct from the imidazo[1,2-a]pyridine system in .
Substituent Effects: The sulfone group in the target compound increases polarity compared to the ethyl and methyl substituents in , which may improve aqueous solubility. The N-(3-phenylpropyl) carboxamide in the target compound introduces a flexible lipophilic chain, contrasting with the rigid pyrazol-4-yl group in . This could enhance membrane permeability but reduce target specificity. The imidazo[1,2-a]pyridine derivative in contains electron-withdrawing groups (nitro, cyano, ester), which likely lower its pKa and increase reactivity compared to the carboxamide and sulfone groups in the target compound.
Molecular Weight and Melting Points: The target compound’s higher molecular weight (491.07 vs. 374.4 in ) reflects its bulkier substituents. The imidazo[1,2-a]pyridine analog in has a melting point of 243–245°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding via nitro/cyano groups), whereas data for the pyrazolo[3,4-b]pyridine derivatives are unavailable.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how are they validated experimentally?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Assign peaks for the tetrahydrothiophene dioxane ring (δ 2.8–3.6 ppm for protons, δ 45–60 ppm for carbons) and pyrazolo-pyridine core (δ 7.2–8.5 ppm for aromatic protons) .
-
Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 500–550 range) and fragmentation patterns of the amide and phenylpropyl substituents .
-
X-ray Crystallography : Resolve stereochemistry of the tetrahydrothiophene ring and confirm spatial arrangement of substituents .
- Table: Key Spectroscopic Signatures
| Functional Group | NMR (¹H/¹³C) | MS Fragments |
|---|---|---|
| Tetrahydrothiophene dioxane | δ 3.1 (s, 4H), δ 52.8 (C-SO₂) | 96 (SO₂ fragment) |
| Pyrazolo-pyridine core | δ 8.2 (d, J=5.6 Hz, 1H) | 243 (core fragment) |
Q. What synthetic routes are employed for this compound, and how is purity ensured?
- Methodology :
- Multi-step Synthesis : Start with condensation of substituted pyrazole precursors with tetrahydrothiophene derivatives under reflux (DMF, 100°C, 12h). Use Boc protection for amine intermediates to prevent side reactions .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and HPLC (C18 column, acetonitrile/water) to isolate the final compound (>95% purity) .
- Quality Control : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and confirm purity via melting point analysis (e.g., 180–185°C) .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved across studies?
- Methodology :
-
Dose-Response Curves : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) to identify assay-specific artifacts .
-
Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity to targets (e.g., kinases) and cross-validate with cellular assays (e.g., Western blot for downstream phosphorylation) .
-
Solubility Adjustments : Address discrepancies in activity due to DMSO concentration limits (<1% v/v) by testing alternative solubilizers (e.g., cyclodextrins) .
- Table: Example Data Contradictions
| Study | Target | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| A | Kinase X | 50 ± 5 | Biochemical |
| B | Kinase X | 250 ± 30 | Cellular |
Q. What strategies optimize regioselectivity during functionalization of the pyrazolo-pyridine core?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 3-methyl position to guide electrophilic substitution at the 6-phenyl ring .
- Catalytic Systems : Use Pd/XPhos catalysts for Suzuki-Miyaura coupling to attach aryl groups at specific positions (e.g., para-substitution on phenyl rings) .
- Computational Modeling : Apply DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .
Q. How does the 1,1-dioxidotetrahydrothiophen-3-yl group influence pharmacokinetic properties?
- Methodology :
- LogP Determination : Measure octanol/water partition coefficients (e.g., LogP ~2.5) to assess lipophilicity and correlate with membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., sulfone group resistance to CYP450 metabolism) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (e.g., fu ~15%) .
Data-Driven Research Gaps
Q. What structural analogs show improved target selectivity, and how are they designed?
- Methodology :
- SAR Table : Compare substituents and activity (e.g., replacing 3-phenylpropyl with pyridinylmethyl reduces off-target effects by 60%) .
| Analog | R Group | Kinase X IC₅₀ (nM) | Selectivity Ratio (X/Y) |
|---|---|---|---|
| Parent | 3-phenylpropyl | 50 | 10:1 |
| A | Pyridin-4-ylmethyl | 70 | 25:1 |
- Fragment-Based Design : Screen fragment libraries to replace the tetrahydrothiophene dioxane with bioisosteres (e.g., morpholine) for enhanced solubility .
Q. How can computational methods predict off-target interactions for this compound?
- Methodology :
- Docking Simulations : Use AutoDock Vina to screen against kinase family members (e.g., identify ATP-binding site overlaps) .
- Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition risk) based on structural fingerprints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
